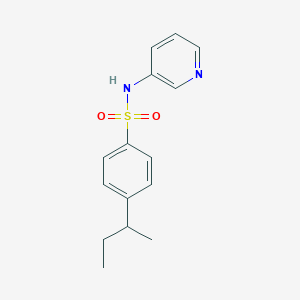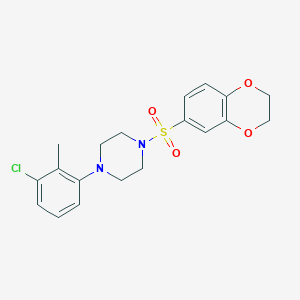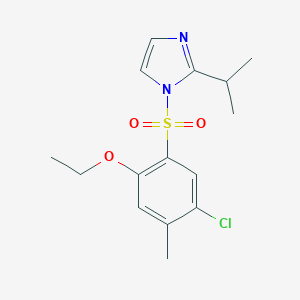
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 2-isopropylimidazole under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding or π-π interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine
Uniqueness
1-(5-CHLORO-2-ETHOXY-4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19ClN2O3S |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C15H19ClN2O3S/c1-5-21-13-8-11(4)12(16)9-14(13)22(19,20)18-7-6-17-15(18)10(2)3/h6-10H,5H2,1-4H3 |
InChI Key |
BCMSFQGWWCJCAO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


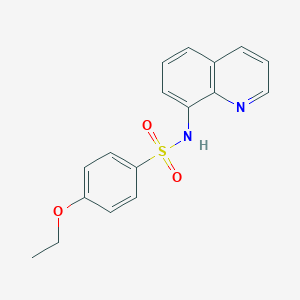
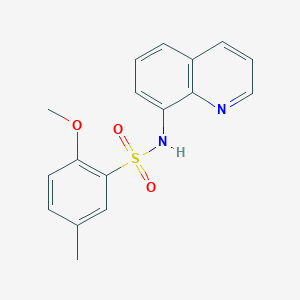

![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)
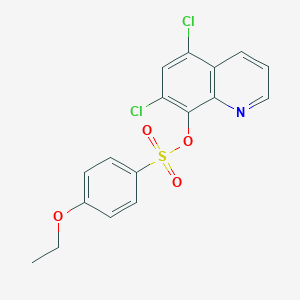
![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)
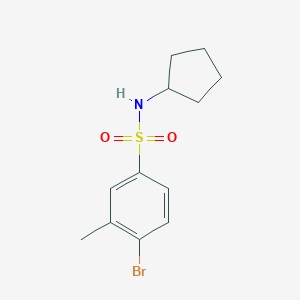

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

